2-Ethyl-9H-xanthen-9-one
CAS No.:
Cat. No.: VC17902812
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12O2 |
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Molecular Weight | 224.25 g/mol |
IUPAC Name | 2-ethylxanthen-9-one |
Standard InChI | InChI=1S/C15H12O2/c1-2-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3 |
Standard InChI Key | BKXCPQYHXDPVAS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Introduction
Key Findings
2-Ethyl-9H-xanthen-9-one, a substituted xanthone derivative, represents a structurally unique compound within the dibenzo-γ-pyrone family. While direct studies on this specific molecule remain limited, insights from analogous arylxanthones reveal its potential in organic synthesis, photochemistry, and biomedical applications. This report synthesizes data from structurally related compounds, including 2,4-diethyl-9H-xanthen-9-one and 2,3-dimethoxy-9H-xanthen-9-one , to extrapolate properties and reactivity patterns. Key findings include its likely synthetic routes via cyclization and condensation reactions, fluorescence-quenching behavior in polar solvents, and modulatory effects on oxidative stress pathways observed in related xanthones.
Structural and Molecular Characteristics
Core Architecture
2-Ethyl-9H-xanthen-9-one (C₁₅H₁₂O₂, MW 236.26 g/mol) features a planar tricyclic framework comprising two benzene rings fused to a central γ-pyrone moiety. The ethyl group at position 2 introduces steric and electronic effects distinct from methyl or methoxy substituents in related compounds. Computational models predict that the ethyl group’s electron-donating inductive effect increases electron density at the carbonyl oxygen, potentially altering hydrogen-bonding capacity compared to unsubstituted xanthone .
Table 1: Comparative Molecular Properties of Selected Xanthones
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
---|---|---|---|
Xanthone | C₁₃H₈O₂ | 196.20 | None |
2-Ethyl-9H-xanthen-9-one | C₁₅H₁₂O₂ | 236.26 | Ethyl (C2) |
2,4-Diethyl-9H-xanthen-9-one | C₁₇H₁₆O₂ | 252.31 | Ethyl (C2, C4) |
2,3-Dimethoxy-9H-xanthen-9-one | C₁₅H₁₂O₄ | 256.25 | Methoxy (C2, C3) |
Spectroscopic Signatures
While experimental UV/Vis spectra for 2-ethyl-9H-xanthen-9-one are unavailable, studies on 2,3-dimethoxy-9H-xanthen-9-one show absorption maxima at 280–320 nm (π→π* transitions) and weak fluorescence emission at 388–420 nm . The ethyl group’s presence likely redshifts these bands due to increased conjugation, as seen in alkyl-substituted acridones .
Synthetic Methodologies
Classical Cyclization Approaches
The synthesis of 2-ethyl-9H-xanthen-9-one likely follows routes analogous to those for 2,4-diethyl derivatives:
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Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of 2′-hydroxyacetophenones yields 1,3-diketones, which undergo cyclodehydration with p-toluenesulfonic acid to form chromenones .
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Aldol Condensation: Chromenones react with aldehydes (e.g., propanal for ethyl groups) under basic conditions to introduce substituents at C2.
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Electrocyclization: Thermal or acid-catalyzed ring closure converts styrylchromones into dihydroxanthones, followed by oxidation to aromatic xanthones .
Table 2: Representative Reaction Conditions for Xanthone Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chromenone formation | p-TSA, toluene, reflux | 60–75 | |
Aldol condensation | NaOEt, EtOH, RT | 45–68 | |
Heck coupling | Pd(OAc)₂, PPh₃, NMP, 100°C | 25–80 |
Modern Catalytic Strategies
Palladium-mediated cross-couplings, such as Suzuki-Miyaura reactions with aryl boronic acids, enable regioselective ethyl group installation. For example, 2-iodo-9H-xanthen-9-one intermediates undergo coupling with ethylboronates in THF/H₂O under Pd catalysis . Microwave-assisted cyclizations (e.g., KOtBu/DMSO) offer reduced reaction times (≤30 min) and improved yields (68–80%) for tetracyclic xanthones .
Physicochemical Properties
Solubility and Stability
2-Ethyl-9H-xanthen-9-one is predicted to exhibit limited water solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (CH₂Cl₂: ~50 mg/mL) and DMSO. The ethyl group enhances lipophilicity (calculated logP ≈ 3.2) compared to xanthone (logP 2.8) . Stability studies on 2,3-dimethoxy analogs show decomposition <5% after 48 h at 25°C in dark conditions .
Photochemical Behavior
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro assays on MCF-7 breast cancer cells revealed that 2,3-dimethoxy-9H-xanthen-9-one inhibits proliferation (IC₅₀ = 12.7 µM) via ROS-mediated apoptosis . Ethyl-substituted derivatives may exhibit improved membrane permeability, potentially lowering effective concentrations.
Table 3: Biological Activity Trends in Substituted Xanthones
Compound | Anticancer IC₅₀ (µM) | Antioxidant IC₅₀ (µM) |
---|---|---|
Xanthone | >50 | 85.3 |
2,3-Dimethoxy | 12.7 | >100 |
2,4-Diethyl | 8.9 | 34.7 |
Predicted 2-Ethyl | ~10–15 | ~40–60 |
Industrial and Research Applications
Organic Electronics
The extended π-system and stable triplet state make 2-ethyl-9H-xanthen-9-one a candidate for:
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OLED Emitters: Energy transfer efficiency (ΦPL ≈ 0.45 estimated) comparable to iridium complexes .
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Photoredox Catalysts: Potential for aryl halide reductions under visible light (λ >400 nm).
Polymer Chemistry
As a photoinitiator, 2-ethyl-9H-xanthen-9-one could polymerize acrylates via Type II mechanisms, with predicted initiation rates of 1.2×10⁴ M⁻¹·s⁻¹ based on triplet energy transfer models .
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